molecular formula C12H10Cl2N2 B1332678 6,6'-Bis(chloromethyl)-2,2'-bipyridine CAS No. 74065-64-8

6,6'-Bis(chloromethyl)-2,2'-bipyridine

Cat. No.: B1332678
CAS No.: 74065-64-8
M. Wt: 253.12 g/mol
InChI Key: CUWSIBMCPYEBPL-UHFFFAOYSA-N
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Description

6,6’-Bis(chloromethyl)-2,2’-bipyridine is an organic compound with the molecular formula C12H10Cl2N2 It is a derivative of bipyridine, where two chloromethyl groups are attached to the 6 and 6’ positions of the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(chloromethyl)-2,2’-bipyridine typically involves the chloromethylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 6,6’-Bis(chloromethyl)-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chloromethylation reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(chloromethyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coordination Reactions: It can form complexes with metal ions, which is useful in coordination chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coordination Reactions: Metal salts like copper(II) chloride, nickel(II) acetate, or palladium(II) chloride in aqueous or organic solvents.

Major Products

    Nucleophilic Substitution: Substituted bipyridines with various functional groups.

    Oxidation: Bipyridine derivatives with aldehyde or carboxylic acid groups.

    Coordination Reactions:

Scientific Research Applications

6,6’-Bis(chloromethyl)-2,2’-bipyridine has several scientific research applications:

    Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which can be studied for their electronic, magnetic, and catalytic properties.

    Materials Science: The metal complexes of this compound can be used in the development of new materials with specific electronic or optical properties.

    Catalysis: The compound and its metal complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biological Studies: It can be used to study the interaction of bipyridine derivatives with biological molecules, potentially leading to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 6,6’-Bis(chloromethyl)-2,2’-bipyridine largely depends on its role in coordination chemistry and catalysis. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: The parent compound without chloromethyl groups.

    4,4’-Bis(chloromethyl)-2,2’-bipyridine: A similar compound with chloromethyl groups at the 4 and 4’ positions.

    6,6’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl groups.

Uniqueness

6,6’-Bis(chloromethyl)-2,2’-bipyridine is unique due to the presence of reactive chloromethyl groups, which allow for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules and materials.

Properties

IUPAC Name

2-(chloromethyl)-6-[6-(chloromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSIBMCPYEBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363597
Record name 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74065-64-8
Record name 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Bis(chloromethyl)-2,2'-bipyridyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 6,6'-Bis(chloromethyl)-2,2'-bipyridine?

A1: this compound (bpy-Cl2) is an organic compound with the molecular formula C12H10Cl2N2 []. Its structure consists of a 2,2'-bipyridine core with chloromethyl groups substituted at the 6 and 6' positions. The two pyridyl rings of the molecule are coplanar with the nitrogen atoms in a trans configuration [].

Q2: How does this compound interact with metal ions?

A2: this compound acts as a chelating ligand, forming complexes with various metal ions like copper, nickel, and cobalt []. The nitrogen atoms in the bipyridine core coordinate to the metal center. Interestingly, when reacted with metal halides, halogen exchange and scrambling reactions can occur between the chloromethyl groups of the ligand and the metal-bound halides []. This leads to the formation of complexes with mixed halogen compositions.

Q3: Are there any insights into the electrochemical behavior of metal complexes with this compound?

A3: Research has shown that copper(II) complexes of this compound exhibit solvent-dependent electrochemical behavior []. The Cu(I)/Cu(II) redox potential (E1/2) is more positive in dichloromethane than in acetonitrile. Furthermore, within a series of copper(II) complexes with varying halogen compositions, the E1/2 values become more positive with increasing bromine content [].

Q4: Has this compound been used in photochemical reactions?

A4: Yes, studies have shown that copper(II) complexes of this compound can undergo photoreduction under boiling conditions when exposed to light []. This photoreduction process leads to the formation of dimeric copper(I) complexes with bridging bromide ligands []. The reaction is light-dependent and does not proceed in the absence of light.

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